REACTION_CXSMILES
|
C([NH:8][C:9]1[CH:10]=[N:11][C:12]2[C:17]([C:18]=1[Cl:19])=[CH:16][C:15]([O:20][CH3:21])=[C:14]([O:22][CH3:23])[CH:13]=2)(OC(C)(C)C)=O.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[NH2:8][C:9]1[CH:10]=[N:11][C:12]2[C:17]([C:18]=1[Cl:19])=[CH:16][C:15]([O:20][CH3:21])=[C:14]([O:22][CH3:23])[CH:13]=2
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Name
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3-BOCamino-4-chloro-6,7-dimethoxyquinoline
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Quantity
|
18 g
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)NC=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
Stirred at room temperature for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
Evaporated
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Type
|
ADDITION
|
Details
|
The dark red oily residue was treated with ice/water
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Type
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STIRRING
|
Details
|
stirred upon which it
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Type
|
FILTRATION
|
Details
|
Solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |